2-ethoxy-N-(4-iodophenyl)benzamide
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Overview
Description
2-ethoxy-N-(4-iodophenyl)benzamide: is an organic compound with the molecular formula C15H14INO2 . It is characterized by the presence of an ethoxy group attached to the benzene ring and an iodophenyl group attached to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-iodoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-ethoxy-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: 2-ethoxy-N-(4-iodophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-iodophenyl)benzamide depends on its specific application. In pharmacological research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and iodophenyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate its interactions at the molecular level .
Comparison with Similar Compounds
- 2-ethoxy-N-(4-bromophenyl)benzamide
- 2-ethoxy-N-(4-chlorophenyl)benzamide
- 2-ethoxy-N-(4-fluorophenyl)benzamide
Comparison: Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), 2-ethoxy-N-(4-iodophenyl)benzamide exhibits unique reactivity due to the larger atomic size and lower electronegativity of iodine. This can affect its chemical behavior, such as its reactivity in substitution reactions and its binding interactions in biological systems. The presence of the ethoxy group also contributes to its distinct properties, influencing its solubility and overall chemical profile .
Properties
IUPAC Name |
2-ethoxy-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSFJGWZNPKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970945 |
Source
|
Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-41-1 |
Source
|
Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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